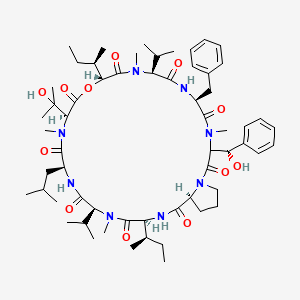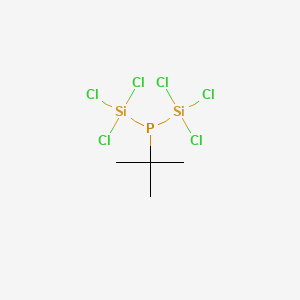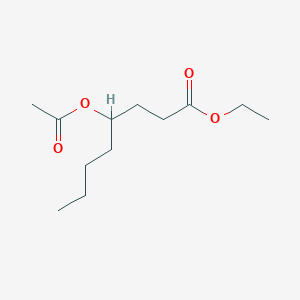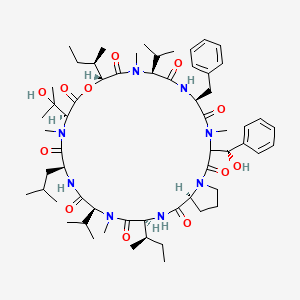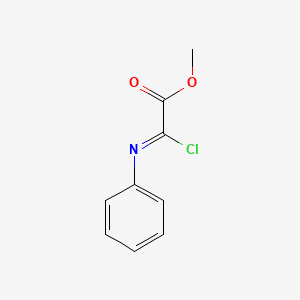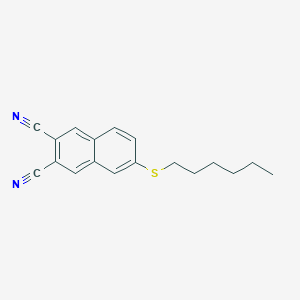![molecular formula C18H28O3 B14286054 Butyl [4-(2-ethylbutyl)phenoxy]acetate CAS No. 136588-36-8](/img/structure/B14286054.png)
Butyl [4-(2-ethylbutyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl [4-(2-ethylbutyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl group attached to the phenoxyacetate moiety, which is further substituted with a 2-ethylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.
Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.
Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.
Applications De Recherche Scientifique
Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl phenoxyacetate
- Ethyl [4-(2-ethylbutyl)phenoxy]acetate
- Methyl [4-(2-ethylbutyl)phenoxy]acetate
Uniqueness
Butyl [4-(2-ethylbutyl)phenoxy]acetate is unique due to the presence of both butyl and 2-ethylbutyl groups, which can influence its chemical properties and reactivity. The specific substitution pattern on the aromatic ring also distinguishes it from other phenoxyacetates, potentially leading to different biological and chemical behaviors.
Propriétés
Numéro CAS |
136588-36-8 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
butyl 2-[4-(2-ethylbutyl)phenoxy]acetate |
InChI |
InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3 |
Clé InChI |
JJNZMWQOZAGEQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


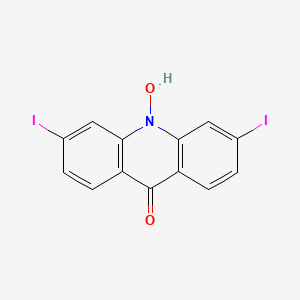
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
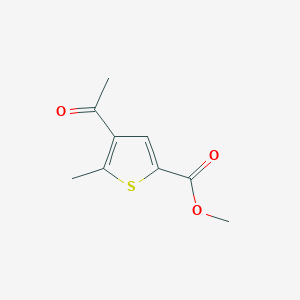
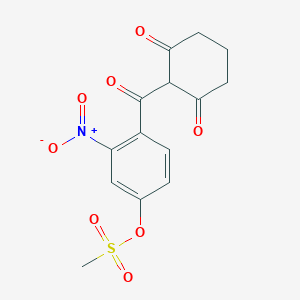

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
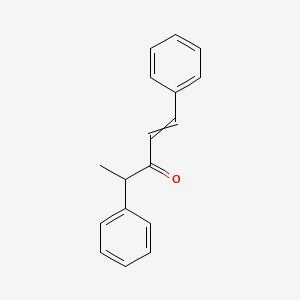
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
